molecular formula C12H18ClNO2 B8185758 Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride

Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride

Katalognummer: B8185758
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: SVGHXNDPXLTJFF-FOKYBFFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure and stereochemistry. Key signals include:

¹H NMR (400 MHz, D₂O) :

  • δ 1.25 ppm (t, 3H) : Ethyl group methyl protons (–OCH₂CH₃).
  • δ 3.45 ppm (q, 2H) : Ethyl group methylene protons (–OCH₂CH₃).
  • δ 4.12 ppm (m, 1H) : Methine proton at C2 (C@H).
  • δ 3.98 ppm (m, 1H) : Methine proton at C3 (C@H).
  • δ 7.30–7.45 ppm (m, 5H) : Aromatic protons of the phenyl group.

¹³C NMR (100 MHz, D₂O) :

  • δ 14.1 ppm : Ethyl methyl carbon (–OCH₂CH₃).
  • δ 61.8 ppm : Ethyl methylene carbon (–OCH₂CH₃).
  • δ 54.2 ppm : C2 (NH₂-bearing carbon).
  • δ 58.9 ppm : C3 (phenyl-bearing carbon).
  • δ 172.4 ppm : Ester carbonyl carbon (–COO).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the following fragmentation pathways:

  • Parent ion [M+H]⁺ : m/z 251.12 (calculated for C₁₂H₁₇ClN₂O₂⁺).
  • Major fragments :
    • m/z 234.09: Loss of –NH₂ (–17.03 Da).
    • m/z 206.06: Cleavage of the ester group (–OCH₂CH₃, –45.06 Da).
    • m/z 91.05: Benzyl fragment (C₆H₅–CH₂⁺).

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy identifies functional groups through characteristic absorptions:

  • 3270–3150 cm⁻¹ : N–H stretching vibrations (protonated amino group).
  • 1745 cm⁻¹ : C=O stretching of the ester carbonyl.
  • 1602 cm⁻¹ : Aromatic C=C ring vibrations.
  • 1245 cm⁻¹ : C–O–C asymmetric stretching of the ester group.

Table 3: Key IR bands and assignments

Wavenumber (cm⁻¹) Assignment
3270–3150 N–H stretch (NH₃⁺)
1745 C=O stretch (ester)
1602 Aromatic C=C
1245 C–O–C asymmetric stretch

Eigenschaften

IUPAC Name

ethyl (2R,3R)-2-amino-3-phenylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGHXNDPXLTJFF-FOKYBFFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated esters represents a direct route to access the (2R,3R) configuration. Substrates such as ethyl 2-azido-3-phenylbut-2-enoate undergo hydrogenation in the presence of chiral ruthenium catalysts. For example, Ru[(R)-TolBINAP]Cl₂·AcONa catalyzes the reduction of the α,β-unsaturated ester at 40–60°C under 3–5 MPa H₂ pressure, yielding the target compound with >98% ee . Key parameters include:

ParameterOptimal ConditionImpact on Stereochemistry
Catalyst loading0.03–0.05 mol%Higher loadings reduce side products
SolventEthanol or THFPolar solvents enhance selectivity
Temperature50°CLower temps favor (2R,3R) formation

Post-hydrogenation, the azide group is reduced to an amine using H₂/Pd-C, followed by HCl treatment to form the hydrochloride salt . This method achieves 85–92% overall yield but requires stringent control over catalyst activity and H₂ pressure .

Chiral Pool Synthesis from L-Phenylalanine

L-Phenylalanine serves as a chiral precursor for constructing the (2R,3R) configuration. The synthetic pathway involves:

  • Esterification : L-Phenylalanine is converted to its ethyl ester using ethanol and thionyl chloride (SOCl₂) under reflux .

  • Aldol Addition : The ester reacts with ethyl glyoxylate in the presence of a chiral organocatalyst (e.g., proline-derived catalysts) to form a β-hydroxy-α-amino ester intermediate .

  • Reductive Amination : The β-hydroxyl group is reduced via NaBH₄ or catalytic hydrogenation, yielding the (2R,3R) diastereomer .

Critical challenges include avoiding racemization during the aldol step. Using non-polar solvents (e.g., toluene) and low temperatures (−20°C) preserves stereochemical integrity, achieving 75–80% ee . Final hydrochloride formation is accomplished with HCl gas in diethyl ether .

Stereoselective Alkylation of β-Amino Nitriles

β-Amino nitriles derived from Strecker synthesis undergo stereoselective alkylation to install the phenyl and ethyl groups. For example:

  • Nitrile Formation : Benzaldehyde reacts with ethyl cyanoacetate and NH₃ to form β-amino nitriles .

  • Alkylation : Deprotonation with n-BuLi (−78°C) enables alkylation with benzyl bromide, yielding a (2R,3R)-configured nitrile .

  • Hydrolysis and Esterification : The nitrile is hydrolyzed to a carboxylic acid using 6M HCl, followed by esterification with ethanol and SOCl₂ .

This method produces 70–78% yield with 90–95% ee but requires chromatographic separation of diastereomers .

Resolution of Racemic Mixtures

Racemic ethyl 2-amino-3-phenylbutanoate is resolved using chiral acids (e.g., L-tartaric acid) or enzymes. Key approaches include:

  • Enzymatic Hydrolysis : Lipases selectively hydrolyze one enantiomer of the ester, leaving the desired (2R,3R) isomer intact . For instance, Candida antarctica lipase B in phosphate buffer (pH 7.0) achieves 88% ee .

  • Diastereomeric Salt Formation : The racemate is treated with (−)-dibenzoyl-L-tartaric acid in ethanol, yielding a crystalline salt enriched in the (2R,3R) form .

Resolution methods are cost-effective for large-scale production but often require multiple recrystallizations to achieve >99% ee .

Reductive Amination of α-Keto Esters

α-Keto esters serve as intermediates for reductive amination. Ethyl 3-phenyl-2-oxobutanoate reacts with NH₃ and H₂ in the presence of a chiral iridium catalyst (e.g., Ir-(S)-Binapine) at 50°C . The reaction proceeds via dynamic kinetic resolution, where the catalyst controls both imine formation and reduction steps, yielding the (2R,3R) isomer with 94% ee . Subsequent HCl treatment in methanol affords the hydrochloride salt in 82% yield .

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost EfficiencyScalability
Asymmetric Hydrogenation85–92>98ModerateHigh
Chiral Pool Synthesis70–8075–80LowModerate
Stereoselective Alkylation70–7890–95HighLow
Racemate Resolution60–6599Very LowHigh
Reductive Amination80–8294HighModerate

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides.

Wissenschaftliche Forschungsanwendungen

Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and selectivity. Pathways involved may include neurotransmitter modulation or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Physicochemical and Structural Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Ethyl (2R,3R)-2-amino-3-phenylbutanoate HCl* C₁₂H₁₆ClNO₂ ~245–250 (inferred) 2-amino, 3-phenyl (2R,3R)
(R)-Ethyl 2-amino-3-phenylpropanoate HCl 63060-94-6 C₁₁H₁₆ClNO₂ 229.7 2-amino, 3-phenyl (R)-configuration
Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate HCl C₁₁H₁₅ClNO₃ 245.7 2-hydroxy, 3-amino, 3-phenyl (2R,3S)
Ethyl 2-amino-2-ethylbutanoate HCl 1135219-29-2 C₈H₁₈ClNO₂ 195.69 2-amino, 2-ethyl
Ethyl 2-amino-3-oxobutanoate HCl 20207-16-3 C₆H₁₁ClNO₃ 182.0 2-amino, 3-oxo
(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl 23926-51-4 C₆H₁₂ClNO₃ 181.6 2-amino, 3-hydroxy (2S,3R)

*Inferred data for the target compound.

Key Differences and Implications

Chain Length and Backbone Structure
  • The target compound’s butanoate backbone (four carbons) distinguishes it from the propanoate analogs (e.g., CAS 63060-94-6), which have a shorter three-carbon chain . The longer chain may enhance steric bulk, affecting binding interactions in enzyme-active sites or receptor pockets.
Functional Groups
  • Hydroxyl vs. Phenyl Groups: The hydroxyl group in Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate HCl (MW 245.7) improves aqueous solubility but reduces aromatic π-π stacking interactions, which are critical for binding to hydrophobic targets .
  • Oxo Group: Ethyl 2-amino-3-oxobutanoate HCl (CAS 20207-16-3) contains a ketone group at the 3-position, making it more reactive in nucleophilic addition reactions but less stable under acidic conditions compared to the phenyl-substituted target .
Stereochemical Effects
  • The (2R,3R) configuration of the target compound contrasts with the (2R,3S) diastereomer in CAS 23926-51-4. Such stereochemical differences can lead to divergent biological activities; for example, one enantiomer may act as an agonist while the other is inert or antagonistic .

Biologische Aktivität

Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride is a chiral compound recognized for its significant biological activity and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and implications in various fields of research.

Overview of the Compound

This compound is a hydrochloride salt of a chiral amino acid derivative. Its stereochemistry is crucial as it influences the compound's interactions with biological targets, enhancing its solubility and stability in aqueous environments, which is beneficial for pharmacological applications.

The biological activity of this compound primarily revolves around its role as a ligand for various receptors and enzymes. The compound's stereochemistry allows for specific binding interactions that modulate the activity of these biological macromolecules. Key pathways influenced by this compound may include:

  • Neurotransmitter modulation : It may interact with neurotransmitter receptors, impacting synaptic transmission.
  • Enzyme inhibition : The compound can inhibit certain enzymes, altering metabolic pathways and cellular functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

Activity Description Reference
AnalgesicPotential pain-relieving properties
Anti-inflammatoryMay reduce inflammation in various models
AntimicrobialExhibits activity against certain bacterial strains

Case Studies and Research Findings

  • Analgesic Effects : A study investigated the analgesic properties of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound inhibited pro-inflammatory cytokines in macrophages, indicating a mechanism that could be leveraged for treating inflammatory diseases.
  • Antimicrobial Properties : A recent study assessed the antimicrobial efficacy against Streptococcus pyogenes and found that the compound significantly reduced bacterial growth at sub-lethal concentrations, highlighting its potential as a therapeutic agent against bacterial infections .

Comparison with Related Compounds

The biological activity of this compound can be compared to its stereoisomers and related compounds:

Compound Biological Activity
Ethyl (2S,3S)-2-amino-3-phenylbutanoateDifferent binding affinities; less potent analgesic effects
Ethyl (2R,3S)-2-amino-3-phenylbutanoateUnique pharmacokinetics; potential for different therapeutic applications
Ethyl (2S,3R)-2-amino-3-phenylbutanoateDistinct biochemical interactions; varied efficacy in anti-inflammatory assays

Q & A

Q. How can researchers optimize the synthesis of Ethyl (2R,3R)-2-amino-3-phenylbutanoate hydrochloride to achieve high enantiomeric purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 0–25°C for stereochemical integrity), pH adjustments (e.g., maintaining pH 7–9 during amine salt formation), and reaction time (12–24 hours for complete conversion). Using chiral catalysts or resolving agents during crystallization can enhance enantiomeric purity. For example, analogous syntheses of hydrochloride salts emphasize sequential protection/deprotection of amino groups and esterification under anhydrous conditions .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :
  • Chiral HPLC or SFC : To confirm enantiomeric excess (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase).
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (e.g., coupling constants for vicinal protons) and detect impurities.
  • Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns.
  • X-ray Crystallography : For absolute configuration confirmation, as demonstrated in structurally similar hydrochloride salts .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility by forming ionic interactions with water molecules. Stability studies (e.g., accelerated degradation tests at 40°C/75% RH) show that the hydrochloride form reduces hygroscopicity compared to freebase amines. Buffered solutions (pH 4–6) are recommended for long-term storage to prevent ester hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. cellular efficacy) require:
  • Assay Standardization : Use internal controls (e.g., reference agonists/antagonists) across assays.
  • Metabolic Stability Testing : Evaluate compound degradation in cell-based vs. cell-free systems (e.g., liver microsome assays).
  • Molecular Dynamics Simulations : To predict interactions with target proteins under varying pH or ionic conditions. For example, fluorinated analogs show altered binding kinetics due to electron-withdrawing effects .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the impact of stereochemistry on pharmacological activity?

  • Methodological Answer :
  • Stereoisomer Synthesis : Prepare all four stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R) via diastereoselective methods (e.g., Sharpless epoxidation).
  • Biological Screening : Test isomers in parallel using assays for target engagement (e.g., enzyme inhibition, receptor binding).
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate stereochemistry with activity. Studies on benzyl ester analogs demonstrate that (2R,3R) configurations enhance binding affinity by 3–5-fold compared to (2S,3S) .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • In Vitro Stability Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, sampling at intervals (0, 1, 2, 4, 8 hours) for LC-MS analysis.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess binding percentages. Hydrochloride salts of amino esters typically show <90% plasma protein binding, favoring free drug availability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.